

Application Notes and Protocols for FD223 in In Vitro Cell Culture

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Audience: Researchers, scientists, and drug development professionals.

Introduction

FD223 is a potent and selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers, including acute myeloid leukemia (AML).[3][4][5] **FD223** exhibits high selectivity for PI3K δ , making it a valuable tool for investigating the specific role of this isoform in cancer biology and for preclinical evaluation as a potential therapeutic agent.[1][2]

These application notes provide detailed protocols for the in vitro use of **FD223** to assess its effects on cancer cell lines, with a focus on AML. The protocols cover cell viability assays, cell cycle analysis, and western blotting to measure the inhibition of AKT phosphorylation.

Data Presentation

Table 1: In Vitro Efficacy of FD223



Parameter	Value	Cell Line	Notes
ΡΙ3Κδ ΙС50	1 nM	-	Potent and selective inhibition of the target kinase.
ΡΙ3Κα ΙС50	51 nM	-	Demonstrates good selectivity over the alpha isoform.
РІЗКВ ІС50	29 nM	-	Demonstrates good selectivity over the beta isoform.
РІЗКу ІС50	37 nM	-	Demonstrates good selectivity over the gamma isoform.
Anti-proliferative IC50	23.13 μΜ	MM.1R	Weak activity in a cell line not expressing $p110\delta$.

Data sourced from MedchemExpress and BIOZOL.[1][2]

Table 2: Cellular Effects of FD223 on MOLM-16 AML

Cells

Assay	Concentration	Incubation Time	Observed Effect
p-AKT (Ser473) Inhibition	0.1-5 μΜ	16 hours	Dose-dependent reduction in AKT phosphorylation.
Cell Cycle Arrest	1-5 μΜ	24 hours	Arrest of the cell cycle in the G1 phase.
Apoptosis Induction	1-5 μΜ	48 hours	Dose-dependent increase in cellular apoptosis.



Data sourced from MedchemExpress.[1]

Experimental Protocols General Guidelines for Handling FD223

FD223 is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

- Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of FD223 in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and
 prepare working dilutions in the appropriate cell culture medium. It is crucial to ensure that
 the final concentration of DMSO in the culture medium is consistent across all experimental
 conditions, including vehicle controls, and is typically kept below 0.1% to minimize solventinduced cytotoxicity.

Cell Viability Assay (e.g., MTT or Resazurin-based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **FD223** on cancer cell lines.

Materials:

- AML cell line (e.g., MOLM-16)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- FD223 stock solution (10 mM in DMSO)
- 96-well clear, flat-bottom microplates
- Cell viability reagent (e.g., MTT, resazurin)
- · Plate reader

Procedure:



- Cell Seeding: Seed the AML cells in a 96-well plate at a density of 4 x 10⁴ cells per well in 100 μL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Drug Treatment: Prepare serial dilutions of FD223 in complete medium from the stock solution. The final concentrations should typically range from nanomolar to micromolar. Add the diluted FD223 or vehicle control (medium with the same final concentration of DMSO) to the wells.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (e.g., 1-4 hours for resazurin).
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the FD223 concentration to generate a dose-response curve and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of **FD223** on cell cycle distribution.

Materials:

- AML cell line (e.g., MOLM-16)
- Complete cell culture medium
- FD223 stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- 70% cold ethanol



- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment: Seed MOLM-16 cells in appropriate culture vessels and treat with FD223
 (e.g., 1-5 μM) or vehicle control for 24 hours.[1]
- Cell Harvesting: Harvest approximately 1 x 10⁶ cells and wash with PBS by centrifuging at 200 x g for 5 minutes.[6]
- Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[6] Incubate at -20°C for at least 2 hours.
- Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 0.5 mL of PI staining solution.[7][8]
- Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to
 deconvolute the DNA content histograms and determine the percentage of cells in the G1, S,
 and G2/M phases of the cell cycle.

Western Blotting for p-AKT (Ser473)

This protocol is to determine the effect of **FD223** on the phosphorylation of AKT, a key downstream target of PI3K.

Materials:

- AML cell line (e.g., MOLM-16)
- Complete cell culture medium
- FD223 stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)



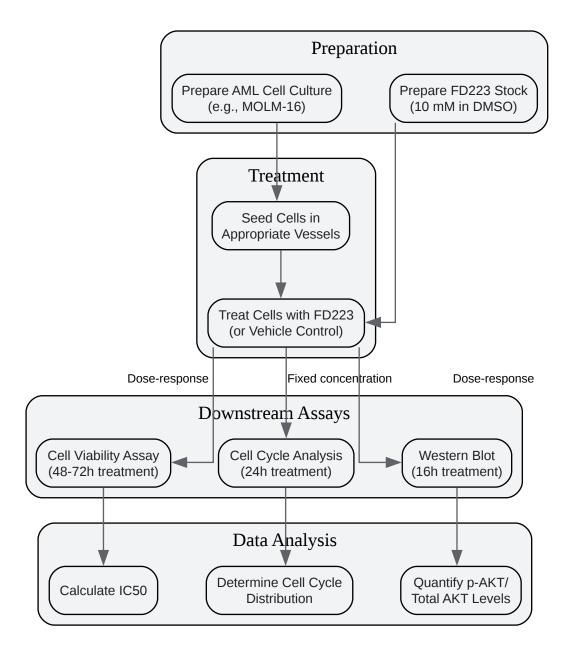
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Treatment and Lysis: Treat MOLM-16 cells with **FD223** (e.g., 0.1-5 μM) or vehicle control for 16 hours.[1] After treatment, wash the cells with cold PBS and lyse them in lysis buffer on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 μg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-AKT (Ser473) antibody overnight at 4°C.[9][10]
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
- Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.



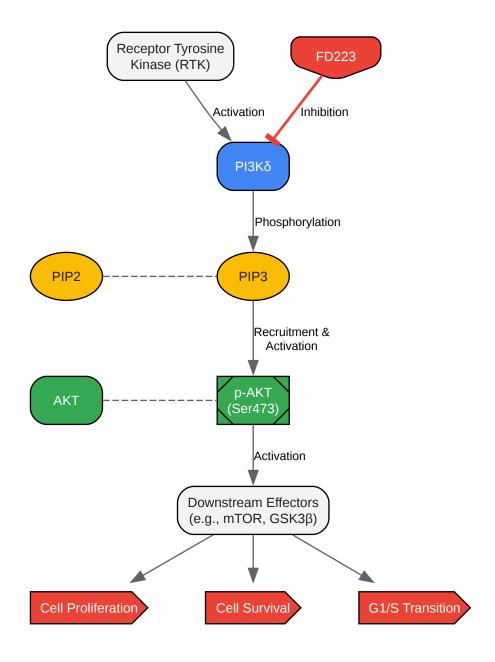
Visualizations



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Caption: Experimental workflow for in vitro evaluation of FD223.





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Caption: **FD223** inhibits the PI3K δ /AKT signaling pathway.

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Methodological & Application





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